MD2-IN-1

Übersicht

Beschreibung

MD2-IN-1 is a potent and specific inhibitor of Myeloid differentiation protein 2 (MD2), which is a co-receptor of Toll-like receptor 4 (TLR4). This compound has shown significant potential in anti-inflammatory applications, particularly in the context of acute lung injury .

Vorbereitungsmethoden

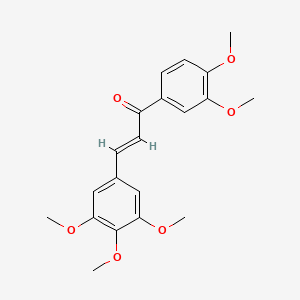

MD2-IN-1 is a chalcone derivative. The synthetic route involves the preparation of (E)-4-phenylbut-3-en-2-one, which is considered the core structure of current MD2 inhibitors . The synthesis typically involves the following steps:

Condensation Reaction: The synthesis begins with a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.

Purification: The resulting product is purified using recrystallization or column chromatography.

Analyse Chemischer Reaktionen

MD2-IN-1 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

MD2-IN-1 has been shown to modulate immune responses by inhibiting the TLR4-MD2 signaling pathway. This inhibition can have profound effects on inflammatory conditions and immune-related diseases.

Case Study: Intestinal Inflammation

A study demonstrated that this compound effectively reduced intestinal inflammation in neonatal necrotizing enterocolitis (NEC) models. The compound inhibited the activation of NF-κB and other pro-inflammatory pathways, leading to improved mucosal integrity and reduced apoptosis in enterocytes. This suggests that this compound could be a therapeutic candidate for preventing NEC by blocking TLR4-MD2 signaling .

Case Study: Atherosclerosis

Research indicates that MD2 plays a significant role in atherosclerosis through its involvement in inflammatory responses triggered by oxidized low-density lipoprotein (ox-LDL). Therapeutic inhibition of MD2 signaling using small molecules like this compound has shown promise in reducing lesion formation in atherosclerotic models, highlighting its potential as a target for cardiovascular disease treatment .

Cancer Research Applications

This compound's role in cancer research is particularly noteworthy due to its ability to influence tumor microenvironments and immune cell interactions.

Case Study: Glioma Prognosis

In glioma studies, elevated levels of MD2 have been associated with poor patient prognosis. By using this compound to inhibit MD2, researchers observed decreased infiltration of tumor-associated macrophages and neutrophils, which are often linked to tumor progression. This suggests that targeting MD2 could enhance anti-tumor immunity and improve outcomes in glioma patients .

Case Study: Tumor Metastasis

Another study highlighted the effectiveness of this compound in suppressing tumor invasion and metastasis by disrupting the TLR4-MD2/NF-κB signaling axis. This mechanism was shown to reduce the migratory capabilities of cancer cells, indicating that this compound may serve as a viable therapeutic agent against metastatic cancers .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

MD2-IN-1 exerts its effects by binding to the hydrophobic pocket of Myeloid differentiation protein 2 via hydrogen bonds with specific amino acid residues, such as arginine and tyrosine . This binding inhibits the formation of the Toll-like receptor 4/Myeloid differentiation protein 2 complex, thereby blocking the downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells pathways .

Vergleich Mit ähnlichen Verbindungen

MD2-IN-1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung des Myeloid-Differenzierungs-Proteins 2. Zu den ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine starke hemmende Wirkung auf die Lipopolysaccharid-induzierte Expression von proinflammatorischen Zytokinen aus und ist damit ein wertvolles Werkzeug in der entzündungshemmenden Forschung .

Biologische Aktivität

MD2-IN-1 is a selective inhibitor of myeloid differentiation protein 2 (MD2), which plays a crucial role in the TLR4 signaling pathway, particularly in inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of MD2 and Its Role in Inflammation

MD2 serves as a co-receptor for TLR4, facilitating the recognition of pathogen-associated molecular patterns (PAMPs) and triggering downstream inflammatory signaling pathways, including the activation of NF-κB and MAPK. This mechanism is pivotal in various pathological conditions, such as diabetes, necrotizing enterocolitis (NEC), and atherosclerosis.

This compound inhibits the interaction between MD2 and TLR4, thereby blocking the activation of pro-inflammatory signaling pathways. Research indicates that this compound binds to a hydrophobic pocket within MD2, preventing LPS-induced activation of TLR4 and subsequent inflammatory responses.

Key Findings from Research Studies

- Diabetes Model : In a study involving diabetic mice, MD2 levels were significantly elevated in cardiac tissues, correlating with increased inflammation and macrophage infiltration. Treatment with this compound reduced these inflammatory markers and improved cardiac function .

- Necrotizing Enterocolitis : In neonatal rat models of NEC, pretreatment with this compound significantly decreased the severity of intestinal injury and inflammation. The compound inhibited NF-κB activation and reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .

- Atherosclerosis : Research has shown that targeting MD2 can mitigate ox-LDL-induced inflammatory responses in atherosclerosis models. This compound demonstrated potential in reducing plaque formation and associated inflammatory markers .

Table 1: Effects of this compound on Inflammatory Markers

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Diabetic Cardiomyopathy | STZ-induced Diabetic Mice | Reduced CD68 levels; decreased ICAM1/VCAM1 expression |

| Necrotizing Enterocolitis | Neonatal Rat Model | Decreased TNF-α, IL-6; improved intestinal barrier function |

| Atherosclerosis | Murine Atherosclerosis Model | Reduced plaque size; lower ox-LDL-induced inflammation |

Table 2: Comparison of MD2 Activity in Various Conditions

| Condition | MD2 Expression Level | Impact on Inflammation | Treatment with this compound Effect |

|---|---|---|---|

| Type 1 Diabetes | Increased | High macrophage infiltration | Significant reduction in markers |

| Necrotizing Enterocolitis | Elevated | Severe intestinal injury | Alleviated injury and inflammation |

| Atherosclerosis | Upregulated | Promotes plaque formation | Reduced plaque size |

Case Study 1: Diabetic Cardiomyopathy

In an experimental study involving diabetic mice induced by streptozotocin (STZ), researchers observed a fivefold increase in MD2 protein levels over 16 weeks. Treatment with this compound led to a significant reduction in inflammatory cell adhesion molecules and macrophage infiltration, indicating its potential as a therapeutic agent for diabetic complications .

Case Study 2: Necrotizing Enterocolitis

In a neonatal rat model for NEC, administration of an MD2 inhibitor (this compound) prior to LPS exposure resulted in decreased enterocyte apoptosis and maintained tight junction integrity. This suggests that targeting MD2 can effectively mitigate the severity of NEC by modulating the TLR4 signaling pathway .

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRYELHPFTZTI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.